
3-Chloro-1-isothiocyanatobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-isothiocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNS It is a derivative of butene, featuring both a chlorine atom and an isothiocyanate group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-isothiocyanatobut-1-ene typically involves the reaction of 3-chloro-1-butene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate dithiocarbamate, which subsequently undergoes desulfurization to yield the desired isothiocyanate product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of safer and more environmentally friendly reagents, such as cyanuric acid, can also be incorporated to minimize hazardous by-products .
化学反応の分析
Types of Reactions
3-Chloro-1-isothiocyanatobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new functionalized derivatives.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cyclization Reactions: The isothiocyanate group can react with nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.
Catalysts: Lewis acids, such as AlCl3 or BF3, can be used to facilitate certain reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with various substituents replacing the chlorine atom.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Cyclization Products:
科学的研究の応用
3-Chloro-1-isothiocyanatobut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Studies: Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-Chloro-1-isothiocyanatobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-Chloro-1-butene: A structurally similar compound lacking the isothiocyanate group.
1-Isothiocyanatobut-1-ene: A compound with a similar isothiocyanate group but without the chlorine atom.
3-Chloro-2-isothiocyanatopropene: A related compound with a different carbon chain length and position of the functional groups.
Uniqueness
3-Chloro-1-isothiocyanatobut-1-ene is unique due to the presence of both a chlorine atom and an isothiocyanate group on the same carbon chain.
特性
CAS番号 |
76855-05-5 |
|---|---|
分子式 |
C5H6ClNS |
分子量 |
147.63 g/mol |
IUPAC名 |
3-chloro-1-isothiocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(6)2-3-7-4-8/h2-3,5H,1H3 |
InChIキー |
DAKBZDVRBLRZJG-UHFFFAOYSA-N |
正規SMILES |
CC(C=CN=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



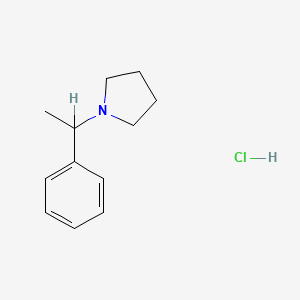
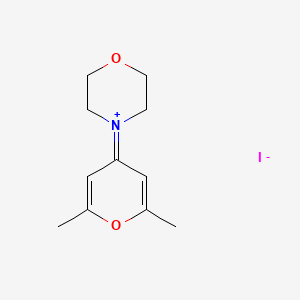
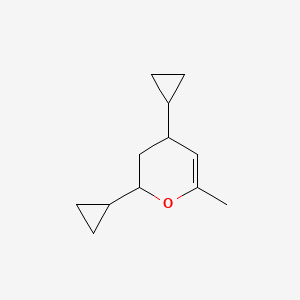
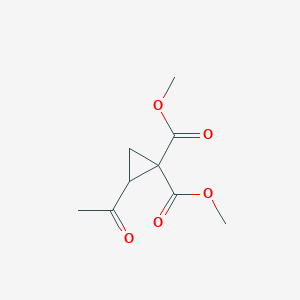
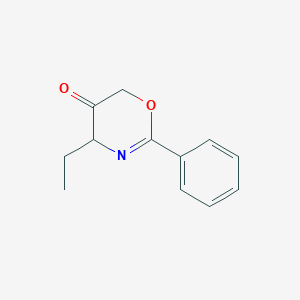

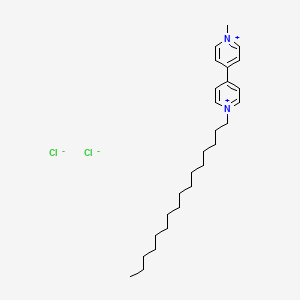
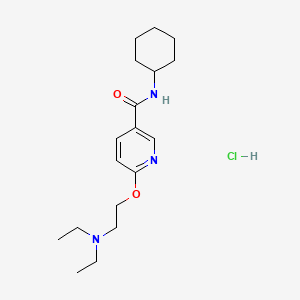
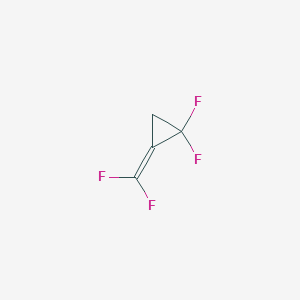
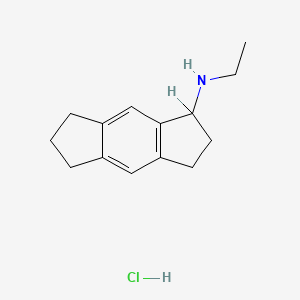
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
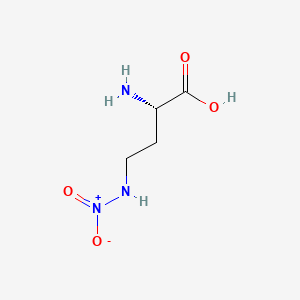
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
